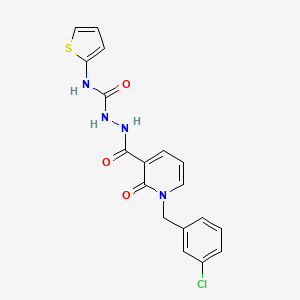

![molecular formula C18H17N3O2S B2713937 N-(2,5-dimethylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide CAS No. 872723-38-1](/img/structure/B2713937.png)

N-(2,5-dimethylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide, also known as DPSSA, is a novel compound with potential applications in scientific research. It belongs to the class of sulfanylacetamide derivatives and has shown promising results in various studies.

Scientific Research Applications

Antiexudative and Biological Activity

One area of study focuses on the synthesis of pyrolin derivatives related to the compound , aiming at discovering new drugs with minimized toxicity and enhanced efficacy for various diseases. Research has identified the anti-exudative properties of these derivatives, indicating significant potential in addressing inflammation and possibly other pathological conditions. The study concluded that a significant percentage of the newly synthesized derivatives exhibit antiexudative properties, some surpassing the reference drug in effectiveness. This finding underscores the potential of these compounds in developing more effective and less toxic therapeutic options (Chalenko et al., 2019).

Antileukemic Activity

Another research trajectory explores the antileukemic activity of derivatives, particularly focusing on 5-thienyl or 5-(2-furyl) pyrrolizine bis(alkylcarbamates) and their derivatives. The synthesis process and evaluation of these compounds demonstrated good antileukemic activity, comparable to known drugs such as mitomycin. This suggests the potential application of these derivatives in leukemia treatment, highlighting the importance of further investigation into their therapeutic properties and mechanisms of action (Ladurée et al., 1989).

Sulfamoylation and DNA-binding Affinity

The synthesis and evaluation of compounds for sulfamoylation of hydroxyl groups have been studied, aiming to enhance the yield and efficiency of this chemical reaction. Such studies contribute to a broader understanding of chemical properties and potential applications of these compounds in various fields, including drug development and material science (Okada et al., 2000).

Moreover, research into the DNA-binding affinity of related compounds, such as 2,5-bis(4-guanylphenyl)furan (an analogue of berenil), reveals insights into the structural origins of their enhanced binding efficacy. This knowledge is crucial for the design of new drugs targeting specific DNA sequences or structures, potentially leading to breakthroughs in the treatment of diseases with genetic components (Laughton et al., 1995).

Antimicrobial and Antiparasitic Potential

The exploration of novel pyridazine, thieno(2,3-c)pyridazine, and pyrimidothienopyridazine derivatives, including those with sulfonamido moieties, for antimicrobial applications is another significant area of research. These studies aim to identify potential antimicrobial agents by synthesizing new compounds and evaluating their efficacy against various microbial strains. The findings could lead to the development of new antimicrobial drugs to combat resistant bacteria and other pathogens (Al-Kamali et al., 2014).

properties

IUPAC Name |

N-(2,5-dimethylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c1-12-5-6-13(2)15(10-12)19-17(22)11-24-18-8-7-14(20-21-18)16-4-3-9-23-16/h3-10H,11H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWTSTIHDIFIZLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-dimethylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

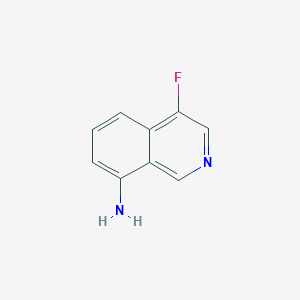

![3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4(1H)-one](/img/structure/B2713854.png)

![1-(4-fluorobenzyl)-3-((4-fluorophenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2713856.png)

![1-(Bromomethyl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B2713862.png)

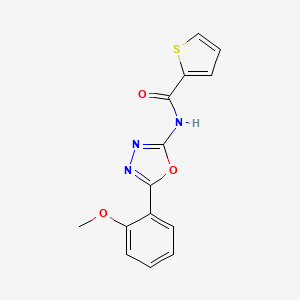

![N-(5-methyl-1,2-oxazol-3-yl)-2-[3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2713867.png)

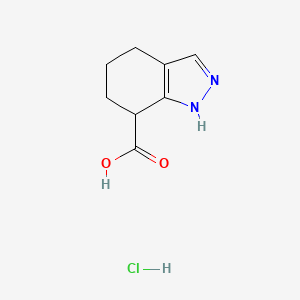

![5-[(1S,2S)-rel-2-aminocyclopropyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B2713868.png)

![2-Ethyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)butanamide](/img/structure/B2713870.png)

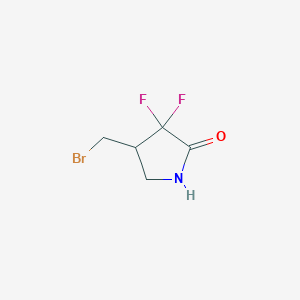

![(4-Fluorophenyl)-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]cyanamide](/img/structure/B2713873.png)

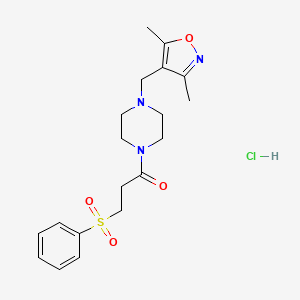

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2713874.png)